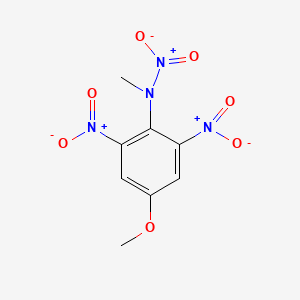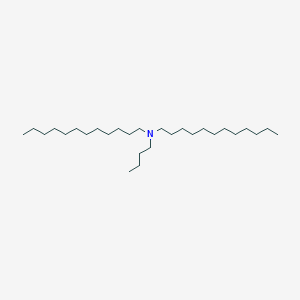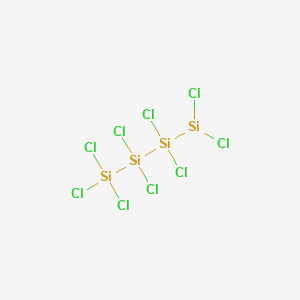
CID 13222376
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 13222376” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The preparation of CID 13222376 involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 13222376 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like chromic acid and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
CID 13222376 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, it could be investigated for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 13222376 involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
CID 13222376 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can reveal differences in reactivity, stability, and biological activity, providing insights into the unique properties of this compound.
References
- Chromic acid - American Chemical Society
- CID 91851924 (CHEBI:146633) - EMBL-EBI
- Tranexamic acid - Wikipedia
- Disopyramide - Wikipedia
- T013 · Data acquisition from PubChem - TeachOpenCADD
- 6: How to Search PubChem for Chemical Information (Part 2) - Chemistry LibreTexts
Properties
Molecular Formula |
Cl9Si4 |
|---|---|
Molecular Weight |
431.4 g/mol |
InChI |
InChI=1S/Cl9Si4/c1-10(2)12(6,7)13(8,9)11(3,4)5 |
InChI Key |
FMJSOMLUXVFYMI-UHFFFAOYSA-N |
Canonical SMILES |
[Si]([Si]([Si]([Si](Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5-Dimethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14633123.png)
![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)
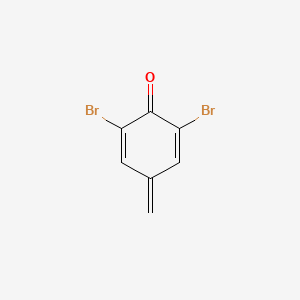
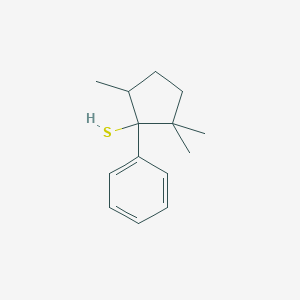

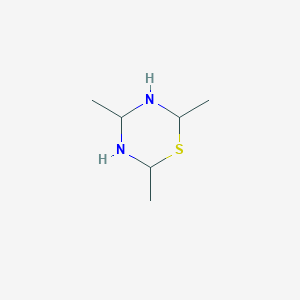

![[2-(Ethylsulfanyl)prop-1-en-1-yl]phosphonic dichloride](/img/structure/B14633173.png)
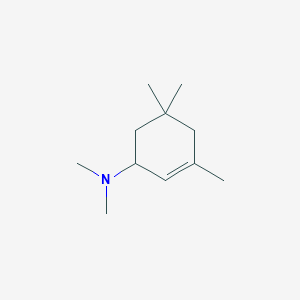
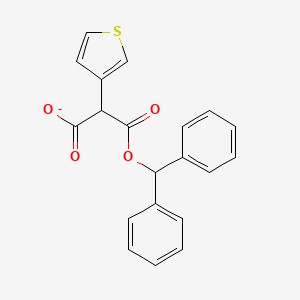
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)
![[2,2,4,4-Tetrafluoro-3-(trifluoromethyl)but-3-en-1-yl]benzene](/img/structure/B14633222.png)
